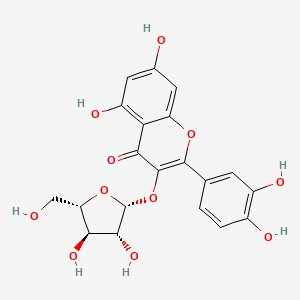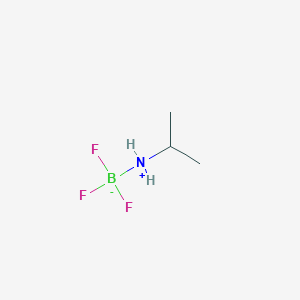
Boron, trifluoro(2-propanamine)-, (T-4)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boron trifluoride-monoisopropylamine complex is a coordination compound formed by the interaction of boron trifluoride and monoisopropylamine Boron trifluoride is a well-known Lewis acid, while monoisopropylamine acts as a Lewis base
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of boron trifluoride-monoisopropylamine complex typically involves the direct reaction of boron trifluoride with monoisopropylamine. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The general reaction can be represented as: [ \text{BF}_3 + \text{C}_3\text{H}_9\text{N} \rightarrow \text{BF}_3\cdot\text{C}_3\text{H}_9\text{N} ]
Industrial Production Methods: Industrial production of this complex may involve the use of chloralkane as a solvent to facilitate the reaction between boron trifluoride and monoisopropylamine . The reaction is typically conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Boron trifluoride-monoisopropylamine complex can undergo various types of chemical reactions, including:
Substitution Reactions: The complex can participate in substitution reactions where the monoisopropylamine ligand is replaced by other ligands.
Coordination Reactions: It can form coordination complexes with other Lewis bases or acids.
Common Reagents and Conditions: Common reagents used in reactions involving this complex include other Lewis bases, such as pyridine and dialkyl ethers . The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the complex.
Major Products: The major products formed from these reactions depend on the nature of the substituting ligand. For example, substitution with pyridine can yield boron trifluoride-pyridine complex.
Aplicaciones Científicas De Investigación
Boron trifluoride-monoisopropylamine complex has a wide range of applications in scientific research, including:
Biology: The complex can be used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Mecanismo De Acción
The mechanism of action of boron trifluoride-monoisopropylamine complex involves the coordination of the boron atom with the nitrogen atom of monoisopropylamine. This coordination enhances the electrophilic nature of the boron atom, making it more reactive towards nucleophiles. The complex can also participate in various catalytic cycles, facilitating the formation of desired products through intermediate complexes .
Comparación Con Compuestos Similares
Boron Trifluoride-Pyridine Complex: Similar to the monoisopropylamine complex, this compound is formed by the coordination of boron trifluoride with pyridine.
Boron Trifluoride-Dimethylamine Complex: Another similar compound where boron trifluoride coordinates with dimethylamine.
Uniqueness: The boron trifluoride-monoisopropylamine complex is unique due to the specific steric and electronic properties imparted by the monoisopropylamine ligand. This uniqueness makes it particularly effective in certain catalytic applications and chemical reactions where other complexes may not perform as well .
Propiedades
Número CAS |
3776-04-3 |
|---|---|
Fórmula molecular |
C3H9BF3N |
Peso molecular |
126.92 g/mol |
Nombre IUPAC |
trifluoro-(propan-2-ylazaniumyl)boranuide |
InChI |
InChI=1S/C3H9BF3N/c1-3(2)8-4(5,6)7/h3H,8H2,1-2H3 |
Clave InChI |
DNJHXGJLGUPXEO-UHFFFAOYSA-N |
SMILES canónico |
[B-]([NH2+]C(C)C)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


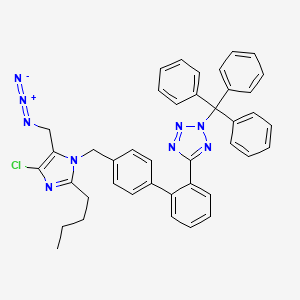

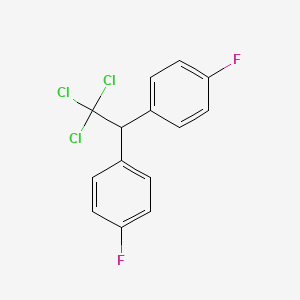
![(2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13419147.png)
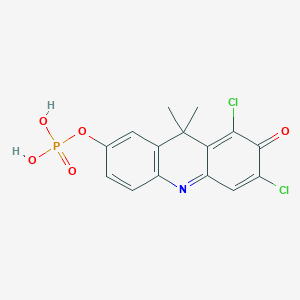
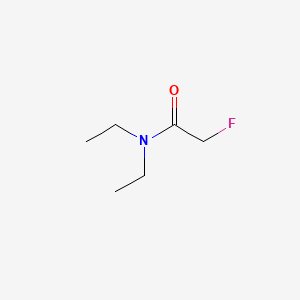
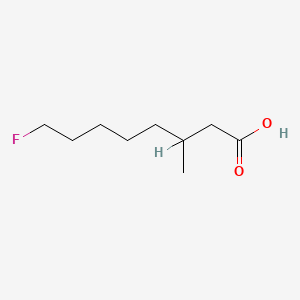
![1-([1,1'-Biphenyl]-4-ylmethyl)azocane](/img/structure/B13419181.png)
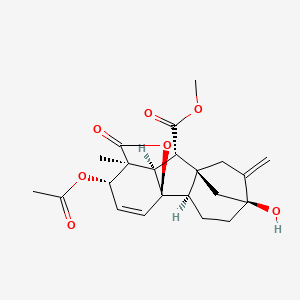

![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13419202.png)
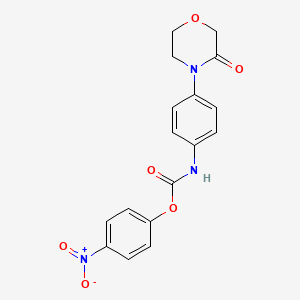
![(3aR,6S,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13419213.png)
